7-Vinylimidazo[5,1-b]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6N2S |
|---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
7-ethenylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H6N2S/c1-2-6-7-9(5-8-6)3-4-10-7/h2-5H,1H2 |
InChI Key |
ALBZTCVYVRGFQN-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2N(C=CS2)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 5,1 B Thiazole Systems and Targeted Vinyl Functionalization
Classical Annulation and Cyclization Approaches to the Imidazo[5,1-b]thiazole (B6145799) Core
Traditional methods for the synthesis of the imidazo[5,1-b]thiazole nucleus predominantly rely on condensation and intramolecular cyclization reactions. These approaches involve the stepwise formation of the fused ring system from acyclic or monocyclic precursors.
Condensation reactions are a cornerstone in the synthesis of the imidazo[5,1-b]thiazole system. A common and effective method involves the reaction of a 2-aminothiazole (B372263) derivative with an α-halocarbonyl compound. This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by an intramolecular condensation to form the fused imidazole (B134444) ring. The choice of reactants and conditions can influence the substitution pattern of the final product.
For instance, the reaction between 2-aminothiazoles and α-bromo ketones is a widely employed strategy. The initial step is the formation of a quaternary ammonium (B1175870) salt, which then undergoes cyclization upon treatment with a dehydrating agent or under thermal conditions to yield the imidazo[2,1-b]thiazole (B1210989) core. While the focus here is on the imidazo[5,1-b]thiazole isomer, the principles of condensation are analogous, typically starting from a suitably functionalized imidazole precursor.
| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |
| 2-Aminothiazole | α-Haloketone | Reflux in ethanol | Substituted Imidazo[2,1-b]thiazole | nih.gov |
| Substituted Thiohydantoin | α,β-Unsaturated Ketone | Michael Addition/Cyclization | Functionalized Imidazo[5,1-b]thiazole |
This table is illustrative of the general condensation strategies employed in the synthesis of related imidazothiazole systems.
Intramolecular cyclization is a pivotal step in many synthetic routes to imidazo[5,1-b]thiazoles. These strategies often involve the formation of a key intermediate that possesses the requisite functional groups for the final ring-closing event. A common approach begins with a substituted imidazole that has a side chain containing a thioamide or a related sulfur-containing functionality.
For example, a 4(5)-substituted imidazole can be functionalized at an adjacent carbon with a group that can react with a sulfur-containing moiety to form the thiazole (B1198619) ring. Dehydrating agents such as polyphosphoric acid (PPA) or strong acids are frequently used to facilitate these intramolecular cyclizations. The regioselectivity of the cyclization is directed by the substitution pattern of the starting imidazole.
| Starting Material | Reagent | Conditions | Product | Ref. |
| N-Allyl-2-mercaptoimidazole | Iodine | Oxidation | Dihydroimidazo[5,1-b]thiazole | |
| 4-(Thiocarboxamido)methylimidazole | Dehydrating Agent (e.g., PPA) | Heat | Imidazo[5,1-b]thiazole |
This table provides examples of intramolecular cyclization strategies for forming fused imidazole-thiazole systems.
Modern Catalytic and Multicomponent Approaches to Imidazo[5,1-b]thiazole Scaffolds
To overcome the limitations of classical methods, such as harsh reaction conditions and limited substrate scope, modern synthetic methodologies have been developed. These include metal-catalyzed cross-coupling reactions and one-pot multicomponent reactions, which offer greater efficiency and molecular diversity.
Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of heterocyclic compounds, including imidazo[5,1-b]thiazoles. Palladium- and copper-based catalytic systems are particularly prevalent. These methods can be employed for the construction of the core scaffold or for the introduction of substituents at specific positions. For example, a C-H activation/arylation approach can be used for the direct functionalization of the pre-formed imidazo[2,1-b]thiazole ring. mdpi.com
A plausible strategy for the synthesis of substituted imidazo[5,1-b]thiazoles could involve an intramolecular Sonogashira or Heck-type coupling of a suitably functionalized imidazole precursor.
| Coupling Partners | Catalyst System | Reaction Type | Product | Ref. |
| 2-Haloimidazole and Terminal Alkyne | Pd/Cu catalyst | Sonogashira Coupling | Alkynyl-imidazole intermediate | |
| Aryl Halide and Imidazo[2,1-b]thiazole | Pd(OAc)2 | Direct C-H Arylation | Arylated Imidazo[2,1-b]thiazole | mdpi.com |
This table illustrates the application of metal-catalyzed reactions in the synthesis and functionalization of imidazothiazole systems.
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent example of an isocyanide-based MCR that has been successfully applied to the synthesis of imidazo[2,1-b]thiazoles. mdpi.comsciforum.netsciforum.net This reaction typically involves the condensation of an amidine (such as 2-aminothiazole), an aldehyde, and an isocyanide.
Adapting this methodology for the synthesis of the imidazo[5,1-b]thiazole isomer would likely involve starting with a suitably functionalized imidazole derivative that can participate in a similar multicomponent condensation. The versatility of MCRs allows for the rapid generation of libraries of substituted imidazo[5,1-b]thiazole derivatives by varying the individual components.
| Component 1 | Component 2 | Component 3 | Reaction Type | Product | Ref. |
| 2-Aminothiazole | Aldehyde | Isocyanide | Groebke–Blackburn–Bienaymé | Substituted Imidazo[2,1-b]thiazole | mdpi.comsciforum.netsciforum.net |
| Imidazole derivative | Carbonyl compound | Sulfur-containing nucleophile | One-pot condensation/cyclization | Imidazo[5,1-b]thiazole derivative |
This table exemplifies the use of multicomponent reactions for the efficient synthesis of imidazothiazole scaffolds.
Strategies for Regioselective Functionalization and Vinyl Group Incorporation
The introduction of a vinyl group at the C7 position of the imidazo[5,1-b]thiazole core is a key transformation for accessing the target compound, 7-Vinylimidazo[5,1-b]thiazole. This is typically achieved through the functionalization of a pre-formed imidazo[5,1-b]thiazole scaffold. A common and effective strategy involves the initial regioselective introduction of a halogen atom, most commonly bromine or iodine, at the C7 position. This halo-substituted intermediate then serves as a versatile handle for subsequent vinyl group installation via various transition metal-catalyzed cross-coupling reactions.
One plausible approach to obtain a 7-halo-imidazo[5,1-b]thiazole is through electrophilic halogenation of the parent heterocycle. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be employed for this purpose. The regioselectivity of the halogenation will depend on the electronic properties of the imidazo[5,1-b]thiazole ring system.
Once the 7-halo-imidazo[5,1-b]thiazole is in hand, several established cross-coupling methodologies can be utilized for the introduction of the vinyl group:
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction involves the coupling of the 7-halo-imidazo[5,1-b]thiazole with a vinylboronic acid or a vinylboronate ester in the presence of a base. nih.govnih.govnih.govtcichemicals.com This method is widely used due to the commercial availability and stability of many boronic acid reagents.
Stille Coupling: The Stille reaction employs a palladium catalyst to couple the 7-halo-imidazo[5,1-b]thiazole with a vinylstannane reagent, such as vinyltributyltin. organic-chemistry.orgresearchgate.net While effective, the toxicity of organotin compounds is a notable drawback.
Heck Coupling: In the Heck reaction, the 7-halo-imidazo[5,1-b]thiazole is coupled with an alkene, such as ethylene (B1197577) or a protected vinyl alcohol equivalent, in the presence of a palladium catalyst and a base. mdpi.combeilstein-journals.orgmdpi.com
An alternative to cross-coupling reactions is the Wittig reaction . organic-chemistry.orgresearchgate.netbeilstein-journals.org This would first require the conversion of the 7-halo-imidazo[5,1-b]thiazole to a 7-formyl-imidazo[5,1-b]thiazole, for example, through a lithiation-formylation sequence. The resulting aldehyde can then be reacted with a phosphonium (B103445) ylide, such as methyltriphenylphosphonium (B96628) bromide, to generate the terminal vinyl group.
| Precursor | Reagent | Reaction Type | Product |
| 7-Bromoimidazo[5,1-b]thiazole | Vinylboronic acid/Pd catalyst/Base | Suzuki Coupling | This compound |
| 7-Bromoimidazo[5,1-b]thiazole | Vinyltributyltin/Pd catalyst | Stille Coupling | This compound |
| 7-Bromoimidazo[5,1-b]thiazole | Ethylene/Pd catalyst/Base | Heck Coupling | This compound |
| 7-Formylimidazo[5,1-b]thiazole | Methyltriphenylphosphonium bromide/Base | Wittig Reaction | This compound |
This table outlines potential synthetic routes for the vinylation of the imidazo[5,1-b]thiazole core at the 7-position.
Directed Synthetic Routes for the Introduction of the 7-Vinyl Moiety
Route A: Wittig Reaction of a 7-Formyl Precursor
A reliable strategy involves the initial formylation of the imidazo[5,1-b]thiazole ring at the 7-position. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic systems and represents a plausible approach to generate 7-formyl-imidazo[5,1-b]thiazole.
Subsequent treatment of the 7-formyl derivative with a phosphorus ylide, generated from a methyltriphenylphosphonium halide and a strong base, would yield the desired this compound via the Wittig reaction. The general scheme for this approach is depicted below.
Scheme 1: Synthesis of this compound via Wittig Reaction
Route B: Palladium-Catalyzed Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the direct introduction of a vinyl group. This approach would typically start with a 7-halo-imidazo[5,1-b]thiazole, most commonly a 7-bromo or 7-iodo derivative.
Several established cross-coupling methodologies could be employed:
Heck Coupling: The reaction of the 7-halo-imidazo[5,1-b]thiazole with a vinylating agent such as ethylene, vinylboronic acid, or a vinyl ether in the presence of a palladium catalyst and a base.
Suzuki Coupling: The coupling of a 7-halo-imidazo[5,1-b]thiazole with a vinylboronic acid or ester under palladium catalysis.
Stille Coupling: The reaction between a 7-halo-imidazo[5,1-b]thiazole and a vinylstannane, catalyzed by a palladium complex.
The choice of the specific cross-coupling reaction would depend on factors such as the stability of the starting materials and the commercial availability of the vinylating agent.
The following table outlines representative conditions for these palladium-catalyzed vinylation reactions.
| Coupling Reaction | Halo-Substrate | Vinylating Agent | Catalyst System | Base |
| Heck Coupling | 7-Bromo-imidazo[5,1-b]thiazole | Ethylene Glycol Vinyl Ether | Pd(OAc)₂, PPh₃ | Et₃N |
| Suzuki Coupling | 7-Iodo-imidazo[5,1-b]thiazole | Potassium Vinyltrifluoroborate | PdCl₂(dppf) | K₂CO₃ |
| Stille Coupling | 7-Bromo-imidazo[5,1-b]thiazole | Vinyltributylstannane | Pd(PPh₃)₄ | - |
Chemical Reactivity and Transformation Pathways of 7 Vinylimidazo 5,1 B Thiazole
Reactivity Patterns of the Imidazo[5,1-b]thiazole (B6145799) Ring System
The imidazo[5,1-b]thiazole ring is a stable, flat, aromatic bicyclic system. It is considered a privileged medicinal scaffold due to its diverse pharmacological activities. researchgate.net The fusion of the imidazole (B134444) and thiazole (B1198619) rings creates a unique electronic distribution that influences its chemical reactivity.
Oxidation Reactions of the Thiazole Sulfur Atom
The sulfur atom within the thiazole portion of the imidazo[5,1-b]thiazole ring system is susceptible to oxidation. This reaction can lead to the formation of the corresponding sulfoxide (B87167) or sulfone. researchgate.net The oxidation state of the sulfur atom can significantly influence the electronic properties and biological activity of the molecule. The specific conditions and reagents required for these transformations, such as the choice of oxidizing agent and reaction temperature, would determine the extent of oxidation.
Table 1: Potential Oxidation Products of the Thiazole Sulfur Atom
| Reactant | Oxidizing Agent | Possible Products |
| Imidazo[5,1-b]thiazole | Peroxy acids (e.g., m-CPBA) | Imidazo[5,1-b]thiazole S-oxide |
| Imidazo[5,1-b]thiazole | Stronger oxidizing agents | Imidazo[5,1-b]thiazole S,S-dioxide (sulfone) |
This table presents potential oxidation reactions based on general principles of thiazole chemistry; specific experimental data for the imidazo[5,1-b]thiazole system is limited.
Reduction Reactions of the Imidazole Ring
Information regarding the specific reduction of the imidazole ring within the imidazo[5,1-b]thiazole system is not extensively documented in readily available literature. However, considering the general reactivity of imidazole and other heterocyclic systems, reduction would likely require potent reducing agents and potentially harsh reaction conditions due to the aromatic stability of the ring. Catalytic hydrogenation, for instance, is a common method for the reduction of heterocyclic compounds and could potentially be applied to the imidazo[5,1-b]thiazole core, although this may also affect other reducible functional groups present in the molecule, such as a vinyl substituent. dntb.gov.uamdpi.com
Electrophilic and Nucleophilic Substitution Reactions of the Heterocyclic Core
The imidazo[5,1-b]thiazole ring system readily undergoes electrophilic substitution reactions. The position of substitution is directed by the electronic properties of the fused rings. Theoretical calculations and experimental evidence for related systems like thiazole indicate that the C5 position is the primary site for electrophilic attack due to its higher electron density. semanticscholar.org
Common electrophilic substitution reactions reported for the imidazo[2,1-b]thiazole (B1210989) core, which is structurally related to the imidazo[5,1-b]thiazole system, include bromination and Vilsmeier-Haack formylation. nih.gov These reactions introduce functional groups onto the heterocyclic core, allowing for further synthetic modifications. For instance, bromination of the core can be achieved using reagents like N-bromosuccinimide. dntb.gov.ua
Nucleophilic substitution reactions on the imidazo[5,1-b]thiazole ring are less common due to the electron-rich nature of the aromatic system. However, such reactions can occur if the ring is substituted with strong electron-withdrawing groups or if a good leaving group is present at a suitable position. For example, a halogenated imidazo[5,1-b]thiazole could potentially undergo nucleophilic displacement by various nucleophiles.
Table 2: Examples of Substitution Reactions on the Imidazo[2,1-b]thiazole Core
| Reaction Type | Reagents | Position of Substitution | Product Type |
| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromoimidazo[2,1-b]thiazole derivative |
| Formylation | Vilsmeier-Haack reagent (POCl₃/DMF) | C5 | 5-Formylimidazo[2,1-b]thiazole derivative |
This table is based on reactivity patterns observed for the isomeric imidazo[2,1-b]thiazole system and is expected to be analogous for the imidazo[5,1-b]thiazole core.
Specific Reactivity of the 7-Vinyl Functional Group in 7-Vinylimidazo[5,1-b]thiazole
The vinyl group at the 7-position of the imidazo[5,1-b]thiazole ring introduces a site of unsaturation that is susceptible to a range of chemical transformations, most notably polymerization and addition reactions.
Polymerization and Copolymerization Studies of the Vinyl Moiety
It is anticipated that this compound would similarly undergo free-radical polymerization to yield poly(this compound). The resulting polymer would possess a hydrocarbon backbone with pendant imidazo[5,1-b]thiazole groups. Such polymers could exhibit interesting properties due to the presence of the functional heterocyclic units.
Copolymerization of this compound with other vinyl monomers would allow for the synthesis of a wide range of copolymers with tailored properties. The reactivity ratios of the comonomers would determine the composition and sequence distribution of the resulting copolymer.
Table 3: Potential Polymerization of this compound
| Polymerization Type | Initiator | Potential Product |
| Free-Radical Polymerization | AIBN, Benzoyl Peroxide | Poly(this compound) |
| Copolymerization | AIBN, Benzoyl Peroxide | Copolymer with other vinyl monomers |
This table outlines the expected polymerization behavior based on the known reactivity of other vinyl heterocyclic monomers.
Advanced Spectroscopic and Structural Elucidation of 7 Vinylimidazo 5,1 B Thiazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 7-Vinylimidazo[5,1-b]thiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic framework.
¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum of this compound is expected to show characteristic signals for both the fused heterocyclic system and the vinyl substituent.
The protons on the imidazo[5,1-b]thiazole (B6145799) core are anticipated to appear in the aromatic region of the spectrum. Specifically, the proton at the C5 position, being on the electron-rich imidazole (B134444) ring, would likely resonate at a distinct chemical shift. The protons at the C2 and C3 positions on the thiazole (B1198619) ring would also exhibit characteristic signals, with their chemical shifts influenced by the adjacent sulfur and nitrogen atoms.
The vinyl group protons (-CH=CH₂) would present a classic AMX spin system.
The proton on the carbon attached to the heterocyclic ring (Ha) would appear as a doublet of doublets due to coupling with the two geminal protons (Hb and Hc).
The two terminal vinyl protons (Hb and Hc) are diastereotopic and would resonate at different chemical shifts, each appearing as a doublet of doublets. They will show geminal coupling to each other and distinct cis and trans coupling constants with Ha.
Detailed research findings for analogous structures, such as 1-vinylimidazole, show the vinyl protons appearing between approximately 4.8 and 6.9 ppm. chemicalbook.com The protons on a simple thiazole ring are typically found between 7.4 and 8.9 ppm in a CDCl₃ solvent. chemicalbook.com Based on these precedents, a predicted ¹H NMR data table for this compound is presented below.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 7.5 - 7.8 | Doublet (d) | JH2-H3 = 3.0 - 4.0 |
| H-3 | 7.2 - 7.5 | Doublet (d) | JH3-H2 = 3.0 - 4.0 |
| H-5 | 7.9 - 8.2 | Singlet (s) | N/A |
| H-vinyl (Ha) | 6.7 - 7.0 | Doublet of Doublets (dd) | Jtrans = 15.0-17.0, Jcis = 9.0-11.0 |
| H-vinyl (Hb, trans) | 5.6 - 5.9 | Doublet of Doublets (dd) | Jtrans = 15.0-17.0, Jgem = 1.0-2.0 |
¹³C NMR spectroscopy provides information on the number and electronic environment of the carbon atoms in the molecule. The spectrum for this compound is expected to display eight distinct signals corresponding to the eight carbon atoms. The chemical shifts are influenced by hybridization and proximity to electronegative heteroatoms (N and S).
The carbons of the thiazole ring (C2, C3) and the imidazole ring (C5, C7a) are expected to resonate in the aromatic region. The bridgehead carbon (C7a) and the carbon bearing the vinyl group (C7) would likely be the most downfield-shifted among the sp² carbons of the ring system, aside from C2 which is between two heteroatoms.
The sp² carbons of the vinyl group are expected in the range of 110-140 ppm.
In related thiazole derivatives, carbons of the thiazole ring have been observed between δ 105 and 170 ppm. nih.gov
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 148 - 152 |
| C3 | 115 - 120 |
| C5 | 135 - 140 |
| C7 | 128 - 133 |
| C7a | 140 - 145 |
| C-vinyl (=CH₂) | 112 - 118 |
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. It would show correlations between H-2 and H-3 on the thiazole ring. Crucially, it would also map the entire vinyl spin system, showing cross-peaks between Ha and Hb, Ha and Hc, and Hb and Hc.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal (e.g., H-2, H-3, H-5, vinyl protons) to its corresponding carbon signal (C-2, C-3, C-5, vinyl carbons).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is invaluable for establishing the connectivity between the vinyl group and the heterocyclic core. For instance, correlations would be expected from the vinyl protons (Ha, Hb, Hc) to the C7 carbon, and from H-5 to carbons C7 and C7a, confirming the substitution pattern.
NOESY/ROESY (Nuclear/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of bonding. ipb.pt They can help confirm stereochemistry and provide information about the preferred conformation of the vinyl group relative to the fused ring system.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
C-H Stretching: Aromatic C-H stretching from the imidazothiazole ring is expected just above 3000 cm⁻¹. vscht.cz Vinylic C-H stretching from the -CH=CH₂ group would also appear in this region (typically 3010-3095 cm⁻¹).
C=C and C=N Stretching: The spectrum will contain a series of bands in the 1650-1450 cm⁻¹ region. This includes the C=C stretching of the vinyl group (around 1640 cm⁻¹) and the C=C and C=N stretching vibrations within the aromatic heterocyclic rings. vscht.cz Thiazole rings typically show a moderate band around 1496 cm⁻¹ (C-N stretch) and a sharp band near 1580 cm⁻¹ (C=C stretch). researchgate.net
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the vinyl group are expected to be strong and sharp in the 1000-900 cm⁻¹ region, providing clear evidence for the -CH=CH₂ moiety.
C-S Stretching: The C-S bond vibration of the thiazole ring is often weak and appears in the fingerprint region, typically around 700-600 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic & Vinylic C-H |
| 1650 - 1630 | C=C Stretch | Vinyl Group |
| 1600 - 1450 | C=C and C=N Stretch | Imidazothiazole Ring System |
| 1000 - 900 | C-H Out-of-Plane Bend | Vinyl Group |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.
For this compound (C₇H₆N₂S), the calculated monoisotopic mass is 150.0252 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring this mass to within a few parts per million.
The fragmentation pattern under electron ionization (EI) or through tandem mass spectrometry (ESI-MS/MS) would be key to confirming the structure. nih.gov Plausible fragmentation pathways would include:
Loss of the vinyl group: Cleavage of the C7-vinyl bond could lead to a fragment corresponding to the imidazo[5,1-b]thiazole cation.
Ring Fragmentation: The fused heterocyclic system could undergo characteristic cleavages. For instance, cleavage of the thiazole ring, a common pathway for thiazole derivatives, could lead to the loss of acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (CH₂S) fragments.
Loss of N₂: While less common for this ring system compared to others, fragmentation pathways involving the elimination of stable small molecules are often observed. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR, IR, and MS provide compelling evidence for the molecular structure, single-crystal X-ray crystallography offers the only method for its definitive and unambiguous determination in the solid state. mdpi.com This technique provides a precise three-dimensional map of electron density in a crystal, from which the exact positions of all atoms can be determined.
The process involves growing a high-quality single crystal of the this compound derivative. This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected and analyzed.
The data obtained from X-ray crystallography provides:
Unambiguous Connectivity: It confirms the bonding arrangement of all atoms, verifying the fused imidazo[5,1-b]thiazole core and the position of the vinyl substituent.
Precise Geometric Parameters: It yields highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule. mdpi.com This data is invaluable for understanding the electronic nature of the bonds and any steric strain.
Molecular Conformation: The analysis reveals the preferred conformation of the molecule in the solid state, including the planarity of the fused ring system and the orientation of the vinyl group relative to the core. nih.gov
Supramolecular Structure: It provides detailed information about how the molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds or π-π stacking, which govern the material's solid-state properties. researchgate.net
Computational and Theoretical Investigations of Imidazo 5,1 B Thiazole Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental insights into the electronic architecture and inherent reactivity of molecules like 7-Vinylimidazo[5,1-b]thiazole. These methods, including ab initio and semi-empirical approaches, are used to determine key electronic descriptors.
Core to these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net
For thiazole-containing systems, quantum chemical studies have been used to calculate various properties that influence reactivity:
Net Atomic Charges: These calculations reveal the electron distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers. This information is vital for predicting how the molecule will interact with other reagents.
Heat of Formation: This thermodynamic quantity is used to assess the stability of the molecule relative to its constituent elements. asianpubs.org
These quantum chemical parameters are instrumental in building Quantitative Structure-Activity Relationships (QSAR), which correlate a molecule's structural or electronic properties with its biological activity. asianpubs.org While specific calculations for this compound are not detailed in available literature, studies on related nitrogen-based heterocycles demonstrate that such theoretical analysis is a cornerstone for predicting chemical behavior and guiding synthesis. chemrevlett.com
Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance
| Parameter | Description | Significance in Chemical Behavior |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's capacity to donate electrons; higher energy suggests greater electron-donating ability. researchgate.net |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's capacity to accept electrons; lower energy suggests greater electron-accepting ability. researchgate.net |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A larger energy gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net |
| Net Atomic Charge | The distribution of electron density on each atom. | Identifies nucleophilic and electrophilic sites, predicting regions of reactivity. asianpubs.org |
| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences intermolecular interactions, solubility, and binding orientation with biological targets. asianpubs.org |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Properties
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying imidazo[5,1-b]thiazole (B6145799) and related systems due to its balance of accuracy and computational efficiency. asianpubs.orgmdpi.com DFT calculations are particularly useful for exploring reaction mechanisms and understanding the intrinsic properties of molecules.
DFT can be used to map the potential energy surface of a chemical reaction, identifying the structures of reactants, transition states, and products. This allows for the elucidation of reaction pathways and the calculation of activation energies, providing a theoretical basis for observed regioselectivity in synthesis. researchgate.net Furthermore, DFT is employed to calculate a variety of molecular properties that govern behavior. researchgate.net
One powerful application of DFT is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution from a visual perspective, highlighting regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For novel imidazo[5,1-b]thiazole derivatives, MEP analysis can predict sites of interaction for biological receptors or other reactants. researchgate.netresearchgate.net
In studies of related imidazo[2,1-b]thiazoles, DFT calculations using the B3LYP functional have been used to evaluate reactivity and electrostatic surface potential, providing insights into their antioxidant mechanisms. researchgate.net Such studies demonstrate the power of DFT to connect electronic structure with functional properties. researchgate.netresearchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique central to drug discovery and is widely applied to heterocyclic systems like imidazo[5,1-b]thiazole to predict their potential as therapeutic agents. nih.gov This method simulates the interaction between a small molecule (ligand), such as a this compound derivative, and the binding site of a macromolecular target, typically a protein or enzyme. nih.govnajah.edu
The primary goals of molecular docking are:
Predicting Binding Conformation: To determine the most likely orientation and geometry of the ligand when bound to the target. nih.gov
Estimating Binding Affinity: To calculate a "docking score," which is an estimate of the binding free energy and indicates the strength of the interaction. Lower scores typically suggest stronger binding. najah.edu
Successful docking simulations can reveal key molecular interactions responsible for binding, such as hydrogen bonds, hydrophobic interactions, pi-pi stacking, and pi-cation interactions. nih.gov For instance, in studies on the related imidazo[2,1-b]thiazole (B1210989) scaffold, docking simulations have identified specific amino acid residues (e.g., LYS, ARG, PHE) that form crucial hydrogen bonds or pi-stacking interactions with the heterocyclic core, anchoring the molecule within the active site. nih.govnih.gov These simulations provide a structural hypothesis for the compound's biological activity and can guide the rational design of more potent and selective inhibitors. nih.govnih.gov
In Silico Modeling for Predictive Insights into Chemical Behavior
A key area of in silico modeling is the prediction of ADME properties, which stands for Absorption, Distribution, Metabolism, and Excretion. These models assess a compound's pharmacokinetic profile, including its potential for oral bioavailability and its ability to cross biological barriers. nih.govresearchgate.net
Another critical application is in silicotoxicity prediction . Computational models can flag molecules that may have toxic liabilities by identifying structural alerts or predicting interactions with off-target proteins known to cause adverse effects. nih.govresearchgate.net Studies on imidazo[2,1-b]thiazole derivatives have shown that promising ADME profiles and low predicted toxicity are key indicators of a compound's potential for further development. nih.govelsevierpure.com
These predictive models, often based on large datasets of known compounds, provide crucial insights that help prioritize which newly synthesized derivatives should be advanced to more resource-intensive experimental testing. chemrevlett.comnih.gov
Table 2: Summary of In Silico Predictive Modeling Applications
| Modeling Type | Predicted Properties | Importance in Research |
|---|---|---|
| ADME Prediction | Oral bioavailability, blood-brain barrier permeability, metabolism pathways, excretion routes. | Assesses the drug-likeness and pharmacokinetic profile of a compound. nih.govnih.gov |
| Toxicity Prediction | Potential for carcinogenicity, mutagenicity, hepatotoxicity, and other adverse effects. | Identifies potential safety risks early in the development process, reducing late-stage failures. nih.govresearchgate.net |
| QSAR | Correlation of molecular descriptors (e.g., electronic, steric) with biological activity. | Helps in understanding structure-activity relationships and designing more potent compounds. asianpubs.org |
Research Applications and Emerging Potential of 7 Vinylimidazo 5,1 B Thiazole Derivatives
Investigations in Enzyme Inhibition Mechanisms
A thorough search of scientific databases and literature yields no specific studies on the enzyme inhibition mechanisms of 7-Vinylimidazo[5,1-b]thiazole. While the broader class of imidazo[5,1-b]thiazole (B6145799) derivatives has been investigated as inhibitors of various enzymes, including phosphodiesterase 10A (PDE10A) and focal adhesion kinase (FAK), there is no available data detailing the inhibitory activity or mechanism of action for the 7-vinyl substituted analogue. nih.govnih.gov
Exploration in Antimicrobial Research
Similarly, in the field of antimicrobial research, there is a noticeable absence of data pertaining to this compound. The parent imidazo[2,1-b]thiazole (B1210989) scaffold has been the subject of numerous studies, leading to the identification of derivatives with activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Some derivatives have been shown to target bacterial DNA gyrase. nih.gov However, no studies have specifically reported on the antimicrobial properties of this compound.
Other Biological Research Endeavors
Further investigation into other potential therapeutic applications reveals a similar lack of specific data for the 7-vinyl derivative.
Antitubercular Activity Studies
The imidazo[2,1-b]thiazole scaffold has been identified as a promising framework for the development of new antitubercular agents. nih.gov For instance, imidazo[2,1-b]thiazole-5-carboxamides have shown potent activity against Mycobacterium tuberculosis, targeting the QcrB component of the electron transport chain. nih.gov However, no studies have specifically evaluated the antitubercular activity of this compound.
Antiviral Activity Investigations
While the broader class of imidazole (B134444) and thiazole (B1198619) derivatives has been explored for antiviral properties against a range of viruses, there is no specific research available on the antiviral activity of this compound. nih.govresearchgate.netnih.gov
Anti-inflammatory Research
Derivatives of imidazo[2,1-b]thiazole have been investigated for their anti-inflammatory potential, with some compounds showing inhibition of cyclooxygenase (COX) enzymes. nih.govnih.govrsc.org A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and showed an impact on LPS-induced production of pro-inflammatory cytokines. nih.govrsc.org However, the anti-inflammatory properties of this compound have not been specifically reported.
Antioxidant Property Assessments
The imidazo[2,1-b]thiazole scaffold is a key feature in a variety of derivatives that have been synthesized and evaluated for their antioxidant capabilities. Researchers employ several methods to quantify this activity. Common in vitro assays include the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) analysis, and assays measuring the inhibition of lipid peroxidation (anti-LPO). nih.gov
Studies on novel oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole have demonstrated significant antioxidant potential. nih.gov For instance, certain compounds within this series have shown high anti-LPO and ABTS radical scavenging activity. nih.gov Similarly, research into benzo nih.govnih.govimidazo[2,1-b]thiazole derivatives has identified compounds with substantial radical scavenging properties, as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. One study found that a Schiff base derivative, 1-(benzo nih.govnih.govimidazole[2,1-b]thiazole-2-yl)-N-(4-nitrophenyl)methanimine, exhibited a 97.5% inhibition at a concentration of 800 µg/ml. researchgate.net
These assessments are crucial in identifying lead compounds that could potentially mitigate oxidative stress, a factor implicated in numerous pathological conditions. The structure-activity relationship studies help in understanding how different substituents on the imidazo[5,1-b]thiazole core influence its antioxidant and radical scavenging efficacy. researchgate.net
Table 1: Antioxidant Activity of Selected Imidazo[2,1-b]thiazole Derivatives
| Compound Class | Assay Method | Key Findings | Reference |
|---|---|---|---|
| Oxo-hydrazone and spirocondensed-thiazolidine derivatives of imidazo[2,1-b]thiazole | Anti-LPO, ABTS, FRAP | Certain derivatives displayed the highest anti-LPO and ABTS radical removal activity. | nih.gov |
| Benzo nih.govnih.govimidazo[2,1-b]thiazole-2-carbaldehyde | DPPH | Showed 95% inhibition at 500 µg/L. | researchgate.net |
| 1-(benzo nih.govnih.govimidazole[2,1-b]thiazole-2-yl)-N-(4-nitrophenyl)methanimine (Schiff base) | DPPH | Exhibited 97.5% inhibition at 800 µg/ml. | researchgate.net |
| Phenolic Hydrazinyl-thiazole Derivatives | ABTS | Several compounds showed lower IC₅₀ values (higher activity) than the standard, ascorbic acid. | srce.hr |
Anthelmintic and Immunomodulatory Research
The imidazothiazole core is central to the well-known anthelmintic drug, Levamisole. nih.govrsc.org This compound, an imidazo[2,1-b]thiazole derivative, has been used for decades to treat parasitic worm infections in both humans and animals. nih.govrsc.org Its mechanism as an anthelmintic involves targeting the nematode nicotinergic acetylcholine (B1216132) receptor, leading to paralysis and expulsion of the worms. researchgate.net
Beyond its antiparasitic effects, Levamisole is also recognized for its immunomodulatory properties. nih.govresearchgate.netnih.gov It can restore depressed immune function by stimulating T-cell activation and proliferation, and enhancing monocyte, macrophage, and neutrophil functions. researchgate.net This dual activity has prompted further research into other imidazothiazole derivatives for similar properties. Studies have evaluated novel series of 6-aryl-imidazo[2,1-b]thiazole sulfides and sulfones for their anthelmintic activity, with some sulfonyl derivatives showing better efficacy than their sulfide (B99878) counterparts. researchgate.net The research in this area continues to explore how modifications to the core structure can lead to new agents with potent anthelmintic and immune-enhancing capabilities. nih.gov
Research on Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of α- and β-tubulin, are critical for cell division, making them an attractive target for anticancer drug development. ijpbs.com The disruption of tubulin polymerization dynamics can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. ijpbs.com The thiazole and imidazo[2,1-b]thiazole scaffolds have been extensively investigated as core structures for the development of tubulin polymerization inhibitors. researchgate.netijpbs.comwikipedia.org
Numerous studies have shown that derivatives of these heterocyclic systems can bind to the colchicine (B1669291) binding site on tubulin, thereby inhibiting microtubule formation. ijpbs.comresearchgate.net For example, a series of 1,2,3-triazolo linked benzo[d]imidazo[2,1-b]thiazole conjugates were synthesized and evaluated for their cytotoxic potency. researchgate.net Two compounds from this series, 5f and 5k, exhibited significant antiproliferative effects against human breast cancer cells (MCF-7) with IC₅₀ values of 0.60 and 0.78 µM, respectively. researchgate.net Further investigation revealed that these compounds arrested the cell cycle in the G2/M phase and induced apoptosis. researchgate.net Similarly, another study on novel thiazole-naphthalene derivatives identified a compound (5b) that significantly inhibited tubulin polymerization with an IC₅₀ value of 3.3 μM, which was more potent than the standard drug colchicine (IC₅₀ = 9.1 μM) in the same assay. ijpbs.com
Q & A
Q. What are the common synthetic strategies for 7-vinylimidazo[5,1-b]thiazole and related derivatives?
Methodological Answer:
- Multistep Cyclization : Start with thiosemicarbazide cyclization to form 1,3,4-thiadiazoles, followed by reaction with 2-haloketones to yield imidazo[2,1-b]thiazole cores. Bromination at the C5 position using N-bromosuccinimide (NBS) is a key step .
- Friedel-Crafts Acylation : Utilize solvent-free conditions with Eaton’s reagent for high-yield (90–96%) synthesis of fused phenylbenzo[d]imidazo[2,1-b]thiazole derivatives .
- Hantzsch Thiazole Synthesis : Microwave-assisted reactions between 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas to form N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines .
Q. Which spectroscopic techniques are used for structural characterization?
Methodological Answer:
- FT-IR and NMR : Confirm functional groups (e.g., vinyl, imidazole) via FT-IR. ¹H and ¹³C NMR identify substituent positions and regiochemistry .
- Mass Spectrometry : Determine molecular weight and fragmentation patterns for purity assessment .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress on silica gel with UV detection .
Q. What in vitro models assess the anti-inflammatory activity of imidazo[2,1-b]thiazole derivatives?
Methodological Answer:
- RAW264.7 Macrophages : Stimulate with LPS and measure inhibition of NO, IL-6, and TNF-α using Griess assay and ELISA. IC₅₀ values are calculated via GraphPad Prism (e.g., compound 5c showed 72% NO inhibition at 10 µM) .
- Ferroptosis Induction : Evaluate lipid peroxidation via malondialdehyde (MDA) assay to assess toxicity profiles .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for optimizing anti-inflammatory activity?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the indole-2-formamide position to enhance IL-6 inhibition (e.g., compound 3d reduced IL-6 by 58% vs. control) .
- Hybrid Scaffolds : Combine indole and imidazo[2,1-b]thiazole moieties to improve binding affinity to inflammatory targets like COX-2 .
- Statistical Validation : Use one-way ANOVA with post-hoc Tukey tests (p < 0.05) to validate significance in cytokine inhibition .
Q. Which enzymes are targeted by imidazo[2,1-b]thiazole derivatives, and how are inhibitory mechanisms validated?
Methodological Answer:
- 15-Lipoxygenase (15-LOX) : Measure IC₅₀ via UV spectroscopy using linoleic acid as substrate. Compound 4e showed IC₅₀ = 1.2 µM .
- Pantothenate Synthetase (MtPS) : Conduct Mycobacterium tuberculosis growth inhibition assays. Benzo[d]imidazo[2,1-b]thiazole derivatives exhibit MIC₉₀ = 3.12 µg/mL .
- Kinase Inhibition : Use ADP-Glo™ assays for RSK2 inhibition. Imidazo[2,1-b]thiazole guanyl hydrazones showed 85% inhibition at 10 µM .
Q. How to resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?
Methodological Answer:
- Systematic Meta-Analysis : Compare cell lines (e.g., RAW264.7 vs. THP-1 macrophages) and LPS concentrations (e.g., 100 ng/mL vs. 1 µg/mL) .
- Dose-Response Reproducibility : Validate IC₅₀ values across ≥3 independent experiments with error margins <15% .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference in cytotoxicity assays .
Q. What computational approaches enhance the design of imidazo[2,1-b]thiazole-based therapeutics?
Methodological Answer:
- Molecular Docking : AutoDock Vina to predict binding modes with 15-LOX (PDB: 1LOX). Key interactions include π-π stacking with Phe³⁷⁶ .
- ADME Prediction : SwissADME to optimize logP (target: 2–4) and topological polar surface area (<140 Ų) for blood-brain barrier penetration .
- QSAR Modeling : CoMFA and CoMSIA to correlate substituent hydrophobicity with antimycobacterial activity (r² > 0.8) .
Q. What strategies improve pharmacokinetic profiles of imidazo[2,1-b]thiazole derivatives?
Methodological Answer:
- Prodrug Design : Introduce acetylated hydroxyl groups to enhance oral bioavailability (e.g., 2.5-fold increase in Cₘₐₓ) .
- Nanoparticle Formulation : Use PLGA nanoparticles to improve aqueous solubility (e.g., 85% encapsulation efficiency) .
- Metabolic Stability : Incubate with liver microsomes to identify CYP450 liabilities. Methyl substituents reduce hepatic clearance by 40% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
